

In-Depth Technical Guide: 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate

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Compound of Interest

Compound Name: 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate

Cat. No.: B562418

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CAS Number: 1076198-39-4

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate is a heterobifunctional crosslinking reagent.^{[1][2][3]} This classification indicates that the molecule possesses two different reactive groups, allowing for the sequential conjugation of different types of molecules. Its structure consists of a maleimide group at one end of an eleven-carbon aliphatic chain and a Boc-protected hydrazine group at the other. This architecture makes it a valuable tool in bioconjugation and proteomics research.^{[1][2]}

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

Property	Value	Source
CAS Number	1076198-39-4	[1] [2] [3]
Molecular Formula	C ₂₀ H ₃₃ N ₃ O ₅	[1] [3]
Molecular Weight	395.49 g/mol	[1] [3]

Note: Detailed experimental data such as NMR, Mass Spectrometry, and purity analysis are not publicly available in the searched scientific literature. This information is typically found on the Certificate of Analysis provided by the supplier.

Mechanism of Action and Application Workflow

The utility of **11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate** lies in its two distinct reactive functionalities, which can be addressed in a stepwise manner.

Step 1: Maleimide-Thiol Conjugation

The maleimide group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides. The reaction proceeds via a Michael addition, forming a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.

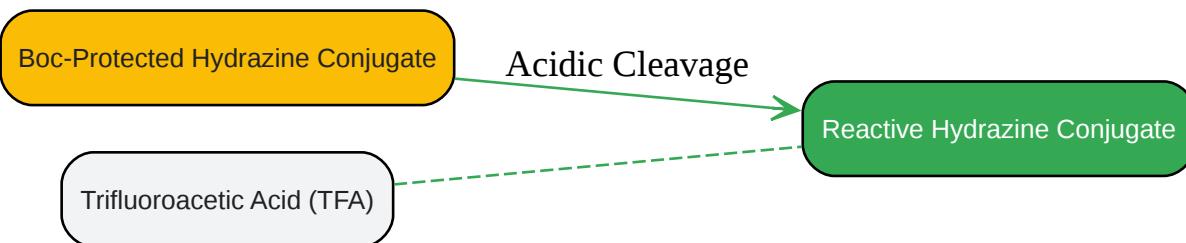
Experimental Workflow: Maleimide-Thiol Conjugation

Caption: Workflow for the conjugation of a thiol-containing molecule with the maleimide moiety.

Step 2: Deprotection and Hydrazine Reactivity

Following the initial conjugation, the tert-butyloxycarbonyl (Boc) protecting group on the hydrazine moiety can be removed under acidic conditions, typically using trifluoroacetic acid (TFA). This deprotection step exposes the reactive hydrazine group.

Logical Relationship: Boc Deprotection



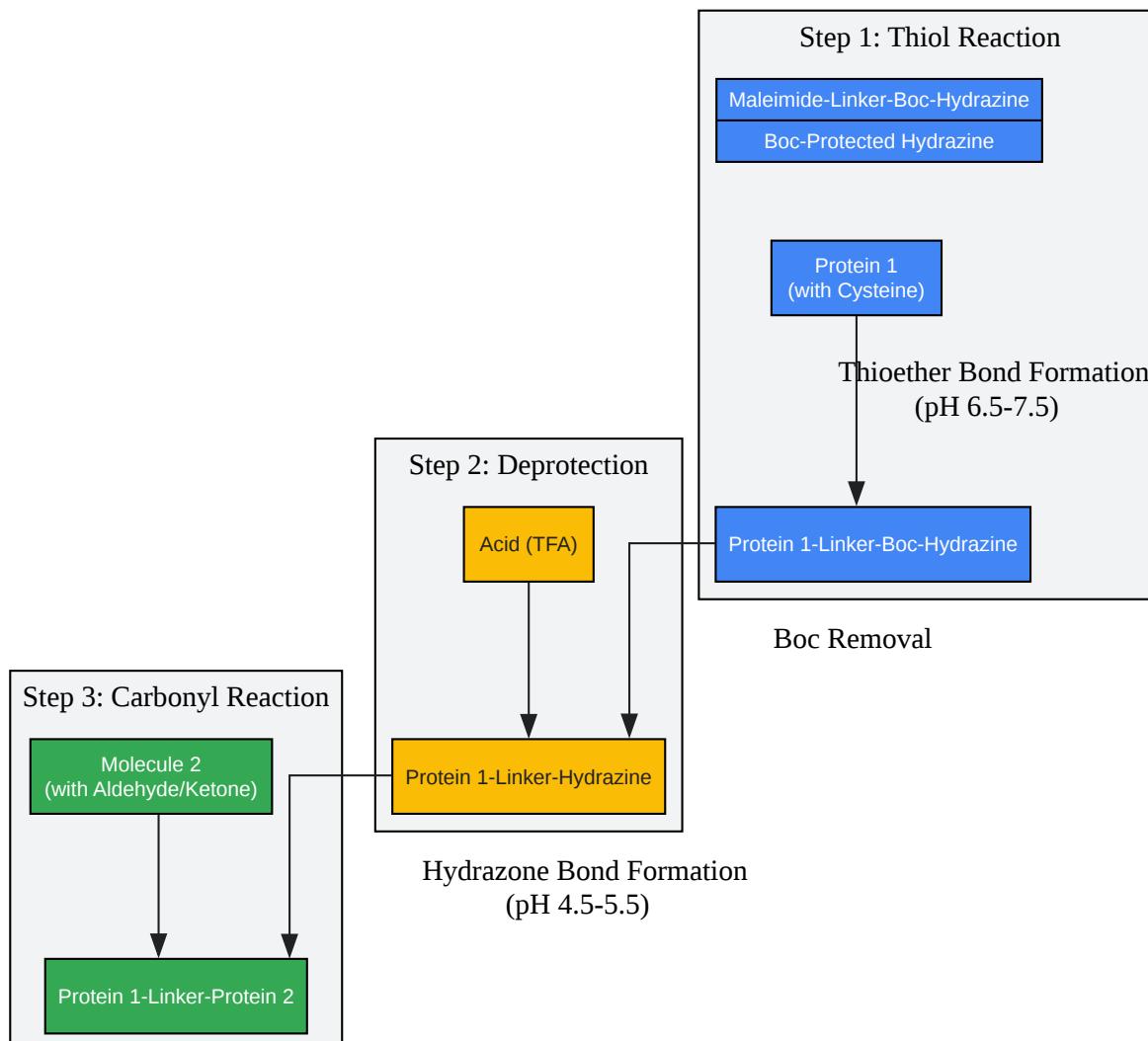
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Caption: Deprotection of the Boc group to reveal the reactive hydrazine.

Step 3: Hydrazine-Carbonyl Conjugation

The newly exposed hydrazine can then react with a carbonyl group (an aldehyde or a ketone) to form a stable hydrazone bond. This is particularly useful for conjugating to molecules that have been modified to contain carbonyl groups, such as glycoproteins whose sugar moieties have been oxidized.

Signaling Pathway: Heterobifunctional Crosslinking



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Caption: Overall workflow of a two-step bioconjugation using the heterobifunctional crosslinker.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and specific applications of **11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate** are not available in peer-reviewed scientific literature. The following are generalized protocols based on the known reactivity of its functional groups. Researchers should optimize these protocols for their specific molecules of interest.

General Protocol for Protein-Protein Conjugation

Materials:

- Protein 1 (containing a free cysteine)
- Protein 2 (to be modified to contain a carbonyl group, e.g., a glycoprotein)
- **11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate**
- Conjugation Buffer A: Phosphate-buffered saline (PBS), pH 7.2, with 10 mM EDTA
- Conjugation Buffer B: 100 mM Sodium Acetate, pH 5.5
- Sodium meta-periodate
- Trifluoroacetic acid (TFA)
- Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Desalting columns

Procedure:

Part A: Conjugation of Crosslinker to Protein 1

- Dissolve Protein 1 in Conjugation Buffer A. If reducing disulfide bonds is necessary, treat with a 10-fold molar excess of TCEP for 30 minutes and subsequently remove TCEP using a desalting column equilibrated with Conjugation Buffer A.
- Dissolve **11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate** in DMF or DMSO to a stock concentration of 10 mM.

- Add a 10- to 20-fold molar excess of the dissolved crosslinker to the Protein 1 solution.
- Incubate for 1-2 hours at room temperature or 4°C overnight with gentle stirring.
- Remove excess crosslinker using a desalting column equilibrated with Conjugation Buffer A.

Part B: Preparation of Carbonyl-containing Protein 2 (Example with Glycoprotein)

- Dissolve glycoprotein (Protein 2) in Conjugation Buffer B.
- Add a final concentration of 10 mM sodium meta-periodate.
- Incubate for 30 minutes in the dark at room temperature to oxidize the sialic acid residues to aldehydes.
- Quench the reaction by adding glycerol to a final concentration of 15 mM.
- Remove excess reagents using a desalting column equilibrated with Conjugation Buffer B.

Part C: Deprotection and Final Conjugation

- Lyophilize the Boc-protected conjugate from Part A.
- Redissolve the lyophilized powder in a solution of 50% TFA in dichloromethane.
- Incubate for 30 minutes at room temperature.
- Remove TFA under a stream of nitrogen and dissolve the deprotected conjugate in Conjugation Buffer B.
- Immediately add the aldehyde-containing Protein 2 from Part B to the deprotected conjugate solution. A molar ratio of 1:1 is a good starting point.
- Incubate for 2-4 hours at room temperature.
- Purify the final conjugate using size-exclusion chromatography (SEC) or affinity chromatography.

Concluding Remarks

11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate is a versatile reagent for researchers engaged in creating specific molecular linkages, particularly in the fields of antibody-drug conjugation, proteomics, and the development of diagnostic assays. The long undecane spacer arm provides good separation between the conjugated molecules, which can be advantageous in maintaining their biological activity. The orthogonal reactivity of the maleimide and hydrazine groups allows for controlled, stepwise conjugation strategies. While specific literature on this exact compound is sparse, its chemical properties are well-understood within the broader context of bioconjugation chemistry, enabling its application in a variety of experimental designs.

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